molecular formula C10H13BrO B7905458 1-Bromo-3-methyl-5-propoxybenzene

1-Bromo-3-methyl-5-propoxybenzene

Cat. No.: B7905458
M. Wt: 229.11 g/mol
InChI Key: SCWPVIJMEMFWIJ-UHFFFAOYSA-N
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Description

1-Bromo-3-methyl-5-propoxybenzene is an organic compound with the molecular formula C10H13BrO. It is a brominated aromatic ether, characterized by a bromine atom attached to a benzene ring that also contains a methyl group and a propoxy group. This compound is used in various chemical synthesis processes and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

1-Bromo-3-methyl-5-propoxybenzene can be synthesized through several methods. One common approach involves the bromination of 3-methyl-5-propoxybenzene using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron or aluminum bromide. The reaction is typically carried out under controlled conditions to ensure selective bromination at the desired position on the benzene ring .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale bromination processes using continuous flow reactors. These reactors allow for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, to achieve high yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

1-Bromo-3-methyl-5-propoxybenzene undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Nucleophilic Substitution: Formation of substituted benzene derivatives, such as 3-methyl-5-propoxyphenol or 3-methyl-5-propoxybenzonitrile.

    Oxidation: Formation of 3-methyl-5-propoxyphenol or corresponding quinones.

    Reduction: Formation of 3-methyl-5-propoxybenzene.

Scientific Research Applications

1-Bromo-3-methyl-5-propoxybenzene is used in various scientific research applications, including:

    Organic Synthesis: As an intermediate in the synthesis of more complex organic molecules.

    Pharmaceutical Research: In the development of new drugs and therapeutic agents.

    Material Science: In the preparation of advanced materials with specific properties.

    Chemical Biology: As a probe to study biological processes and molecular interactions.

Mechanism of Action

The mechanism of action of 1-bromo-3-methyl-5-propoxybenzene in chemical reactions involves the reactivity of the bromine atom and the aromatic ring. The bromine atom can participate in nucleophilic substitution reactions, while the aromatic ring can undergo electrophilic substitution and oxidation reactions. The molecular targets and pathways involved depend on the specific reaction conditions and reagents used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-Bromo-3-methyl-5-propoxybenzene is unique due to the specific positioning of the bromine, methyl, and propoxy groups on the benzene ring. This unique arrangement influences its reactivity and the types of reactions it can undergo, making it a valuable compound in various chemical synthesis and research applications .

Properties

IUPAC Name

1-bromo-3-methyl-5-propoxybenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13BrO/c1-3-4-12-10-6-8(2)5-9(11)7-10/h5-7H,3-4H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCWPVIJMEMFWIJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=CC(=CC(=C1)C)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13BrO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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